molecular formula C10H21N5O4 B6303742 Ac-Arg-NH2 acetate CAS No. 1245401-04-0

Ac-Arg-NH2 acetate

Cat. No.: B6303742
CAS No.: 1245401-04-0
M. Wt: 275.31 g/mol
InChI Key: KDWPITFWGMXUHM-RGMNGODLSA-N
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Description

Ac-Arg-NH2 acetate is a peptide derivative comprising acetylated arginine with an amide terminus and an acetate counterion. Key properties include:

  • CAS Number: 88530-28-3
  • Purity: 95%
  • Structure: Features an acetylated N-terminus, arginine backbone, and C-terminal amide, stabilized by an acetate salt.
  • Applications: Widely used in life sciences as a research reagent for peptide synthesis, biochemical assays, and as a structural analog in studies targeting arginine-mediated biological processes .

The acetate salt enhances water solubility, making it suitable for aqueous-based experiments, while the acetyl and amide groups contribute to stability against enzymatic degradation .

Properties

IUPAC Name

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide;acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N5O2.C2H4O2/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;1-2(3)4/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H3,(H,3,4)/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWPITFWGMXUHM-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Loading

Wang resin and Rink amide resin are frequently used due to their compatibility with Fmoc/t-Bu chemistry. The resin’s loading capacity (0.3–0.8 mmol/g) directly impacts final yield. For example, Fmoc-Arg(NO₂)-OH is anchored to the resin via its C-terminus, ensuring unidirectional elongation.

Sequential Deprotection and Coupling

Each amino acid is coupled using a 4-fold molar excess of activated Fmoc-amino acid, with coupling times ranging from 30 minutes to 2 hours. Critical steps include:

  • Deprotection : 20% piperidine in DMF removes the Fmoc group.

  • Activation : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with DIPEA (N,N-diisopropylethylamine) activates the incoming amino acid.

  • Acetylation : After full peptide assembly, the N-terminus is acetylated using acetic anhydride in DMF (10% v/v) for 1 hour.

Cleavage and Purification

The peptide-resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2–4 hours to release the crude product. Reverse-phase HPLC with a C18 column and 0.1% TFA/acetonitrile gradient achieves >98% purity.

N-Acetylation Reactions

Direct N-acetylation of H-Arg-NH₂·2HCl represents a streamlined approach to synthesizing Ac-Arg-NH₂ acetate.

Reagents and Conditions

Acetic anhydride and acetyl chloride are the primary acetylating agents. Reactions are conducted in aqueous or mixed solvent systems (e.g., water/dioxane) at 10°C–30°C to optimize reactivity and minimize hydrolysis. For instance, treating H-Arg-NH₂·2HCl with acetic anhydride (1.2 equivalents) in pH 8.5 borate buffer yields 92% Ac-Arg-NH₂ after 6 hours.

Side Reactions and Mitigation

Over-acetylation at the guanidinium group is a common side reaction, addressed by using controlled stoichiometry (1.0–1.2 equivalents of acetylating agent) and low temperatures (0°C–10°C). Post-reaction, the product is precipitated by adjusting the pH to 4.5–5.0 with acetic acid, yielding the acetate salt.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the three primary methods:

MethodYield (%)Purity (%)ScalabilityKey Challenges
Solution-Phase75–8595–98ModerateLabor-intensive purification
Solid-Phase80–9098–99.5HighHigh resin cost
Direct N-Acetylation85–9290–95HighSide reactions at guanidinium

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : Removes unreacted starting materials using CM Sepharose columns and NaCl gradients.

  • Reverse-Phase HPLC : Achieves final purity >99% using 0.1% ammonium acetate/acetonitrile gradients.

Spectroscopic Characterization

  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 275.31 [M+H]⁺.

  • NMR Spectroscopy : ¹H NMR (D₂O) displays characteristic signals at δ 1.65 ppm (CH₃ of acetate) and δ 3.15 ppm (Arg β-CH₂).

Industrial and Research Applications

Pharmaceutical Development

Ac-Arg-NH₂ acetate serves as a precursor for nitric oxide donors, enhancing vasodilation in cardiovascular therapies.

Cosmetic Formulations

Incorporated into anti-aging creams at 0.1–2.0% concentrations, it improves skin hydration via nitric oxide-mediated collagen synthesis .

Chemical Reactions Analysis

N-Methylation

The guanidinium group and terminal amide undergo sequential methylation to alter hydrophobicity and cell-penetrating properties:
Reaction Steps :

  • Mono-methylation : Thionyl chloride converts the amide to an acyl chloride, followed by methylamine treatment .

  • Di-methylation : Repeat methylation using dimethylamine .

  • Acetylation : Final acetylation with acetic anhydride stabilizes the product .

Example :

Ac-Arg-NH2SOCl2,CH3NH2Ac-Arg-NHMe(CH3)2NHAc-Arg-NMe2\text{Ac-Arg-NH}_2 \xrightarrow{\text{SOCl}_2, \text{CH}_3\text{NH}_2} \text{Ac-Arg-NHMe} \xrightarrow{\text{(CH}_3)_2\text{NH}} \text{Ac-Arg-NMe}_2

Impact :

  • Increased octanol-water partition coefficient (log P) by 2.5-fold with di-methylation, enhancing membrane permeability .

Peptide Coupling

Ac-Arg-NH2 serves as a building block in solid-phase peptide synthesis (SPPS) . Its acetylated N-terminus prevents undesired side reactions during elongation:
Coupling Mechanism :

  • Activation : Carbodiimide reagents (e.g., DIC) activate the C-terminal carboxyl group of adjacent amino acids.

  • Nucleophilic attack : The α-amino group of Ac-Arg-NH2 displaces the activating group, forming a peptide bond .

Conditions :

  • Temperature: 37°C for N-methylated derivatives .

  • Solvent: DMF or dichloromethane .

Deprotection Reactions

The guanidinium side chain (protected with Pbf or Pmc groups) requires acidic deprotection:
Reaction :

Ac-Arg(Pbf)-NH2TFA/H2OAc-Arg-NH2+Pbf-OH\text{Ac-Arg(Pbf)-NH}_2 \xrightarrow{\text{TFA}/\text{H}_2\text{O}} \text{Ac-Arg-NH}_2 + \text{Pbf-OH}

Conditions :

  • Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) .

  • Time: 1.5–2 hours .

Stability Under Physiological Conditions

  • pH Sensitivity : Stable at neutral pH but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions due to cleavage of the amide bond .

  • Oxidative Stability : The guanidinium group resists oxidation, making Ac-Arg-NH2 suitable for long-term storage .

Fluorescent Labeling

Ac-Arg-NH2 is functionalized with fluorescein via an Ahx (6-aminohexanoic acid) linker for cellular uptake studies:
Reaction :

Fluorescein-Ahx-OSu+Ac-Arg-NH2DIEAFluorescein-Ahx-Ac-Arg-NH2\text{Fluorescein-Ahx-OSu} + \text{Ac-Arg-NH}_2 \xrightarrow{\text{DIEA}} \text{Fluorescein-Ahx-Ac-Arg-NH}_2

Applications : Tracking intracellular localization of arginine-rich peptides .

Salt Exchange

The acetate counterion is replaced with chloride using guanidine-HCl resin :

Ac-Arg-NH2OAc+HClAc-Arg-NH2Cl+HOAc\text{Ac-Arg-NH}_2 \cdot \text{OAc}^- + \text{HCl} \rightarrow \text{Ac-Arg-NH}_2 \cdot \text{Cl}^- + \text{HOAc}

Purpose : Enhances compatibility with biological assays .

Analytical Characterization

Method Details Source
HPLCPurity >98% (C18 column, 0.1% TFA in H2O/MeCN gradient)
Mass SpectrometryESI-MS: m/z 215.25 [M+H]+ (calc. 215.19)
NMR1H NMR (D2O): δ 1.65 (m, CH2), 3.15 (t, CH2-NH), 8.10 (s, guanidinium)

Scientific Research Applications

Cell-Penetrating Peptides (CPPs)

Ac-Arg-NH2 acetate has been studied extensively as a component of CPPs. CPPs are short peptides that facilitate the transport of various molecules across cellular membranes. The presence of arginine in Ac-Arg-NH2 is crucial for enhancing cellular uptake due to its positive charge, which interacts favorably with negatively charged cell membranes.

Drug Delivery Systems

This compound is being explored for its potential in drug delivery systems, particularly for therapeutic agents that require enhanced cellular uptake.

Case Studies

  • Gene Therapy : Research indicates that formulations incorporating Ac-Arg-NH2 can effectively deliver plasmid DNA into cells, significantly improving gene expression levels compared to non-modified vectors .
  • Anticancer Agents : Studies have shown that conjugating anticancer drugs with Ac-Arg-NH2 enhances their cytotoxic effects against cancer cells by improving their intracellular delivery .

Biochemical Applications

The compound also plays a role in various biochemical assays and studies due to its ability to modulate protein interactions and cellular responses.

Applications in Research

  • Protein Binding Studies : this compound can be used to investigate binding affinities between proteins and other biomolecules, aiding in the understanding of protein-ligand interactions .
  • Cell Adhesion Studies : Research has demonstrated that modifications in amino acid sequences involving Ac-Arg-NH2 can influence cell adhesion properties, which is critical for tissue engineering applications .

Comparative Properties

To better understand the utility of this compound, a comparison with other amino acid derivatives is useful. Below is a table summarizing key properties:

CompoundChargeSolubilityCellular Uptake EfficiencyApplications
Ac-Arg-NH2+1HighHighGene therapy, drug delivery
Arg (unmodified)+1ModerateModerateBasic biochemical research
Nα-methylarginineNeutralLowLowLimited use in CPP applications

Mechanism of Action

The mechanism of action of acetyl-L-arginine amide acetate involves its interaction with specific molecular targets and pathways. For example, in cosmetic applications, the compound may inhibit the formation of the SNARE complex, preventing muscle contraction and reducing wrinkles. In biological systems, it may interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Table 1: Comparative Properties of Ac-Arg-NH2 Acetate and Analogous Compounds

Compound Name CAS Number Purity Salt/Form Key Functional Groups Applications
This compound 88530-28-3 95% Acetate salt Acetyl, amide Peptide research, aqueous assays
Ac-Arg-OH 2H2O 210545-23-6 97% Dihydrate Acetyl, carboxylic acid Intermediate in solid-phase synthesis
Ac-Arg-OMe hydrochloride 1784-05-0 95% Hydrochloride Acetyl, methyl ester Organic-phase reactions, lipophilic studies
Ac-arg(pmc)-oh 163277-77-8 95% Free acid Acetyl, pmc-protected guanidine SPPS of arginine-rich peptides
Ac-RYYRWK-NH2 acetate 200959-47-3 N/A Acetate salt Acetyl, hexapeptide sequence Receptor binding, biological ligands

Structural and Functional Differences

Ac-Arg-OH 2H2O : Unlike this compound, this compound retains a free carboxylic acid group, making it more reactive in coupling reactions. The dihydrate form improves crystallinity but reduces solubility in organic solvents .

Ac-Arg-OMe hydrochloride: The methyl ester and hydrochloride salt increase lipophilicity, favoring use in non-polar solvents. This derivative is less stable in aqueous environments compared to acetate salts .

Ac-arg(pmc)-oh: The pentamethylchromane (pmc) group protects arginine’s guanidino side chain during peptide synthesis, preventing unwanted side reactions. This compound is critical for synthesizing complex peptides but requires acidic deprotection .

Ac-RYYRWK-NH2 acetate : A larger hexapeptide with a distinct sequence (Arg-Tyr-Tyr-Arg-Trp-Lys). Its acetate salt enhances solubility for in vitro studies, particularly in targeting protein-protein interactions .

Solubility and Reactivity

  • Acetate Salts : Both Ac-Arg-NH2 and Ac-RYYRWK-NH2 acetates exhibit high water solubility, ideal for biological assays .
  • Hydrochloride Salts : Ac-Arg-OMe hydrochloride is preferentially soluble in polar organic solvents (e.g., DMSO), facilitating use in organic synthesis .
  • Protecting Groups : The pmc group in Ac-arg(pmc)-oh necessitates careful handling under acidic conditions, contrasting with the stability of acetylated termini in this compound .

Research Findings and Implications

  • Stability : Acetate salts like this compound demonstrate superior stability in aqueous buffers compared to hydrochloride forms, which may hydrolyze under prolonged storage .
  • Biological Relevance : Ac-RYYRWK-NH2 acetate’s biological activity highlights the importance of sequence context, whereas this compound is primarily a structural tool .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Ac-Arg-NH2 acetate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. After cleavage and deprotection, the product is purified via reverse-phase HPLC. Purity validation requires analytical HPLC with UV detection (λ = 214 nm) and mass spectrometry (MS) for molecular weight confirmation. Ensure buffer compatibility (e.g., ammonium acetate) to avoid interference during MS analysis. Critical parameters include resin selection, coupling efficiency, and final lyophilization conditions .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 37°C, and 4°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Use Arrhenius kinetics to extrapolate shelf-life. Include control samples with protease inhibitors to distinguish chemical vs. enzymatic degradation. Report deviations in retention time or new peaks as degradation markers .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS is preferred for sensitivity and specificity. For plasma/serum samples, use protein precipitation with acetonitrile followed by SPE cleanup. Calibrate with isotopically labeled internal standards (e.g., ¹³C-Arg) to correct for matrix effects. Validate limits of detection (LOD) and quantification (LOQ) per ICH guidelines, ensuring linearity across physiological concentration ranges .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioavailability data between in vitro and in vivo studies?

  • Methodological Answer : Cross-validate assays by comparing in vitro permeability (e.g., Caco-2 monolayers) with in vivo pharmacokinetics (PK) in rodent models. Adjust for factors like plasma protein binding, metabolic enzymes (e.g., peptidase activity), and tissue distribution. Use compartmental PK modeling to reconcile discrepancies. If bioavailability is lower in vivo, consider prodrug strategies or nanoformulations to enhance stability .

Q. What strategies optimize the yield of this compound during large-scale synthesis while minimizing side products?

  • Methodological Answer : Optimize SPPS parameters: (1) Use double couplings with HOBt/DIC activation for arginine residues to prevent incomplete reactions. (2) Monitor deprotection steps (20% piperidine) via UV to ensure Fmoc removal. (3) Introduce capping steps (e.g., acetic anhydride) after couplings to terminate truncated sequences. For scale-up, switch to batchwise reactors and inline HPLC monitoring to detect side products early .

Q. How should researchers design experiments to evaluate the interaction of this compound with cellular receptors, particularly when conflicting binding affinity data exist?

  • Methodological Answer : Use orthogonal assays: (1) Surface plasmon resonance (SPR) for kinetic analysis (ka/kd), (2) Fluorescence polarization (FP) for equilibrium dissociation constants (Kd), and (3) Functional assays (e.g., cAMP inhibition). Normalize data to reference ligands with well-established affinities. If contradictions persist, evaluate buffer ionic strength, temperature, and receptor glycosylation states, which may alter binding kinetics .

Q. What computational methods are suitable for predicting the conformational dynamics of this compound in aqueous vs. lipid environments?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) with explicit solvent models. For lipid bilayers, use a POPC membrane setup. Analyze hydrogen bonding patterns, solvent-accessible surface area (SASA), and Ramachandran plots. Compare with NMR-derived NOE restraints to validate simulations. Highlight regions of structural flexibility that may impact biological activity .

Methodological Notes

  • Data Reproducibility : Always report batch-specific variability (e.g., HPLC chromatograms from three independent syntheses) and include raw data in supplementary materials .
  • Ethical Reporting : Disclose conflicts (e.g., funding sources) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

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